molecular formula C21H21FN2O2S B2957062 N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide CAS No. 946328-24-1

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide

Cat. No.: B2957062
CAS No.: 946328-24-1
M. Wt: 384.47
InChI Key: WZFMLUBCIRRZGE-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at position 2 with a 3-fluorophenyl group and at position 4 with a methyl group. An ethyl chain extends from position 5 of the thiazole, terminating in an acetamide group linked to a 4-methylphenoxy moiety.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S/c1-14-6-8-18(9-7-14)26-13-20(25)23-11-10-19-15(2)24-21(27-19)16-4-3-5-17(22)12-16/h3-9,12H,10-11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFMLUBCIRRZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Component Description
IUPAC Name This compound
Molecular Formula C19H21FN2O2S
Molecular Weight 362.45 g/mol
CAS Number 946375-15-1

Anticancer Properties

Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer activities. For instance, derivatives of thiazolidinones have been shown to induce apoptosis in various cancer cell lines, including HeLa and K562 cells. The mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, leading to cell death .

This compound is hypothesized to possess similar properties due to its structural analogies with known anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary research suggests that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds with similar thiazole structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The thiazole ring may interact with specific enzymes involved in cellular metabolism, thereby inhibiting their activity.
  • Cellular Interference : The compound may disrupt cellular processes by interfering with signal transduction pathways essential for cell survival and proliferation.

Study 1: Anticancer Efficacy

A study investigated a series of thiazolidinone derivatives for their cytotoxic effects on various cancer cell lines. Among these, a compound structurally similar to this compound exhibited an IC50 value lower than that of conventional chemotherapeutics like cisplatin .

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial potential of thiazole derivatives. The study reported that certain compounds showed potent activity against E. coli and S. aureus, with MIC values ranging from 8 μg/ml to 16 μg/ml. This suggests that this compound could be further explored as a lead compound in antibiotic development .

Comparison with Similar Compounds

Tabulated Comparison of Key Analogues

Compound Name Substituents (Thiazole Position 2) Acetamide Modification Biological Activity Key Reference
N-{2-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide 3-Fluorophenyl 4-Methylphenoxy Hypothesized antimicrobial
N-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) 4-Fluorophenyl Phenyl Antimicrobial
N-[2-(4-Methylphenyl)-1,3-thiazol-5-yl]acetamide (9d) 4-Methylphenyl Phenyl Not reported
5-[2-(3-Fluorophenyl)-4-methylthiazol-5-yl]-N-phenyl-1,3,4-thiadiazol-2-amine 3-Fluorophenyl Thiadiazole-2-amine Antimicrobial

Research Implications and Gaps

  • SAR Studies : Systematic variation of fluorine position (para vs. meta) and acetamide substituents could optimize potency.
  • Stability Assessment : Comparative studies on metabolic stability (e.g., cytochrome P450 interactions) are needed to evaluate pharmacokinetic advantages over analogues .

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